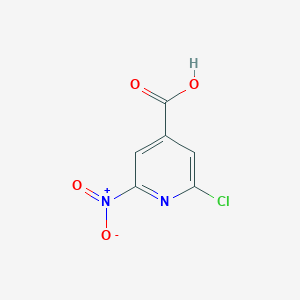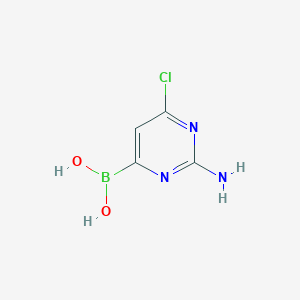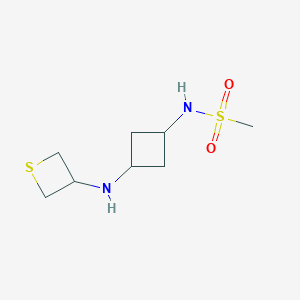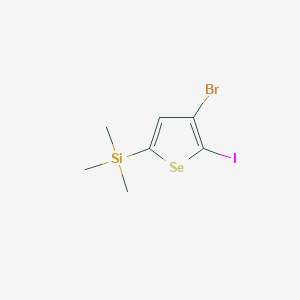
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is an organosilicon compound that features a selenophene ring substituted with bromine and iodine atoms, and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane typically involves the halogenation of selenophene followed by the introduction of the trimethylsilane group. One common method involves the bromination and iodination of selenophene to obtain 4-bromo-5-iodoselenophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.
化学反応の分析
Types of Reactions
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The selenophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Cross-Coupling: Palladium or nickel catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the selenophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the selenophene ring.
科学的研究の応用
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound can be used to modify biomolecules, potentially leading to new probes for biological studies.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with interest in its ability to introduce selenophene moieties into drug candidates.
作用機序
The mechanism of action of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane in chemical reactions involves the activation of the selenophene ring and the trimethylsilane group. The selenophene ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: This compound features a phenyl ring instead of a selenophene ring and is used in similar types of reactions.
(3-Bromo-5-iodothiophen-2-yl)trimethylsilane: This compound has a thiophene ring instead of a selenophene ring and exhibits similar reactivity.
Uniqueness
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is unique due to the presence of the selenophene ring, which imparts different electronic properties compared to phenyl or thiophene rings
特性
分子式 |
C7H10BrISeSi |
|---|---|
分子量 |
408.02 g/mol |
IUPAC名 |
(4-bromo-5-iodoselenophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10BrISeSi/c1-11(2,3)6-4-5(8)7(9)10-6/h4H,1-3H3 |
InChIキー |
LOAVSPDFTPGVTO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C([Se]1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


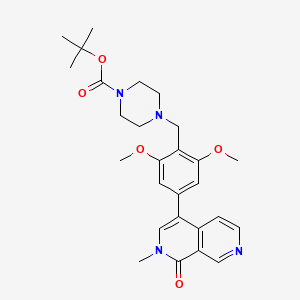


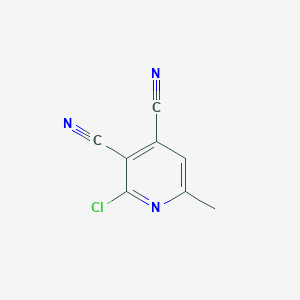
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)

